6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one

Organic Synthesis Click Chemistry Bioconjugation

Sourcing a pre-functionalized spirocyclic core with an orthogonal reactive handle is a common bottleneck in medicinal chemistry and chemical biology. 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one directly addresses this challenge by integrating a terminal alkyne onto the C6 position of the spiro[4.5]decane scaffold, eliminating multi-step in-house functionalization. • Enables direct CuAAC 'click' chemistry for tethering probes, biotin tags, or generating triazole libraries. • Provides a conformationally rigid core for precise vector presentation in SAR studies. • Offered as a distinct C6-substituted regioisomer, distinct from saturated analogs, ensuring specific reactivity.

Molecular Formula C13H18O
Molecular Weight 190.28 g/mol
Cat. No. B13624150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one
Molecular FormulaC13H18O
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESC#CCC1CC(=O)CCC12CCCC2
InChIInChI=1S/C13H18O/c1-2-5-11-10-12(14)6-9-13(11)7-3-4-8-13/h1,11H,3-10H2
InChIKeyIGTFQPXLAWOJML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one: Click Chemistry Building Block


6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one (CAS: 2138111-18-7) is a synthetic spiro[4.5]decane derivative featuring a terminal alkyne substituent at the C6 position and a ketone group at C8 . This compound combines the conformational rigidity of a spirocyclic core—a scaffold associated with improved binding affinity and selectivity in drug discovery —with the versatile reactivity of a prop-2-yn-1-yl handle . Its structure makes it primarily relevant as a specialized intermediate or building block in organic synthesis, particularly for applications leveraging copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other alkyne-based ligation strategies.

Workflow Click chemistry ligation (CuAAC)
Selection Pre-installed terminal alkyne handle; no deprotection needed
Use Context Bioconjugation probe / spirocyclic library synthesis

6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one: Terminal Alkyne Advantage


In the context of spiro[4.5]decan-8-one derivatives, the specific identity and position of the substituent are critical determinants of both chemical reactivity and potential biological profile. Generic substitution with unsubstituted spiro[4.5]decan-8-one (CAS: 4027-35-4) or other simple alkyl/amino derivatives (e.g., 6-(ethylamino)spiro[4.5]decan-8-one) [1] would completely abolish the unique chemical functionality of the terminal alkyne . This alkyne handle is not a minor structural variation; it enables an entire class of orthogonal bioconjugation reactions (e.g., CuAAC 'click' chemistry) that are impossible with saturated or amine-based analogs . Furthermore, the position of substitution (C6 vs. C7) significantly alters the three-dimensional vector of the functional group relative to the spirocyclic core, potentially impacting molecular recognition. Consequently, this compound is not an interchangeable commodity but a distinct chemical tool selected for its specific, pre-installed reactivity.

Target
6-(prop-2-yn-1-yl)spiro[4.5]decan-8-one
Substitute
spiro[4.5]decan-8-one (unsubstituted) or 6-(ethylamino) analog
Alkyne handle is absent in saturated/amino analogs; CuAAC reactivity cannot be replicated. Substitution at C6 vs. C7 alters spatial orientation of functional group, which may shift molecular recognition.

6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one: Structure & Purity Comparison


Terminal Alkyne vs. Saturated Analogs

6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one possesses a terminal alkyne functional group, enabling its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' reactions . In contrast, structurally similar analogs such as spiro[4.5]decan-8-one (CAS: 4027-35-4) and 6-(ethylamino)spiro[4.5]decan-8-one (CAS: 2138079-17-9) lack this reactive handle, precluding them from this entire class of bioorthogonal conjugations .

Terminal Alkyne Reactivity
Class-level inference
Terminal alkyne present vs. hydrogen or secondary amine
Supports click-chemistry workflow selection
Functional group comparison only; experimental CuAAC yields not reported
Organic Synthesis Click Chemistry Bioconjugation

Commercial Purity vs. Core Scaffold

Commercial sourcing information for 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one specifies a purity of 98% . This establishes a clear procurement benchmark. While the unsubstituted parent scaffold, spiro[4.5]decan-8-one, is commercially available from multiple vendors (e.g., Aladdin, GlpBio) at a typical purity of 95% , the 6-substituted derivative is offered at a higher specified grade, which may reflect the increased synthetic complexity and purification effort required for this more advanced building block.

Purity Specification
Data to verify
98% (target) vs. 95% (parent scaffold)
May support purity-driven procurement decisions
Vendor specifications only; single-source comparison
Procurement Quality Control Synthetic Intermediate

6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one: Key Application Scenarios


Spirocyclic Probes via Click Chemistry

The terminal alkyne functionality of 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one provides a direct and efficient handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This makes it an ideal building block for generating diverse libraries of triazole-linked spirocyclic conjugates. A research group focused on target identification or cellular imaging could use this compound to tether the conformationally rigid spirocyclic core to fluorescent dyes, biotin tags, or other reporter groups without the need for additional protecting group chemistry.

Lead Diversification & Scaffold Hopping

The spiro[4.5]decane core is a recognized privileged scaffold in drug discovery, valued for its ability to project substituents in a defined three-dimensional orientation, often leading to improved target selectivity . 6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one serves as a key intermediate for generating focused libraries of analogs. The alkyne moiety can be easily diversified into a vast array of heterocycles (e.g., triazoles, isoxazoles) or other functional groups, allowing medicinal chemists to rapidly explore structure-activity relationships (SAR) around the C6 position of the spirocyclic system .

New Spirocyclization Reaction Development

The synthesis of highly substituted spirocycles remains a challenging area in organic chemistry. This compound, with its defined substitution pattern and alkyne functionality, can serve as a valuable test substrate for the development and optimization of new spirocyclization methodologies . Its successful transformation under novel catalytic conditions would demonstrate the tolerance of both the sensitive alkyne group and the strained spirocyclic core, highlighting the methodology's scope and functional group compatibility.

Application
Selection Property
Validation Focus
Click-functionalized probe synthesis
Pre-installed terminal alkyne handle
CuAAC reaction efficiency and conjugate stability
Spirocyclic SAR library expansion
C6 alkyne diversification handle
Heterocycle formation and scaffold tolerance
Spirocyclization methodology substrate
Defined substitution pattern with sensitive alkyne
Reaction condition tolerance and functional group compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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